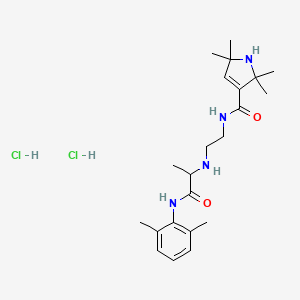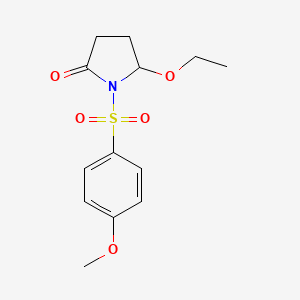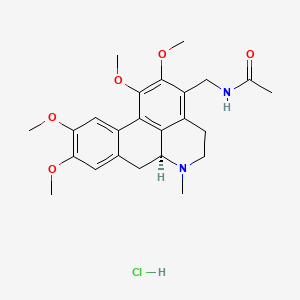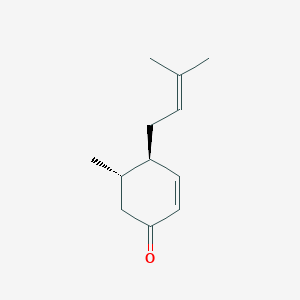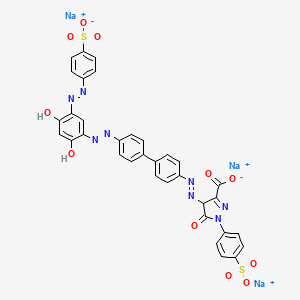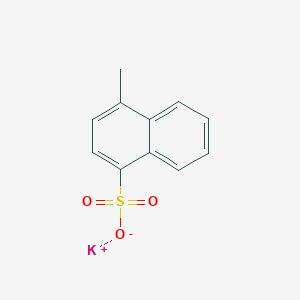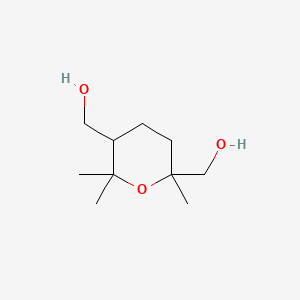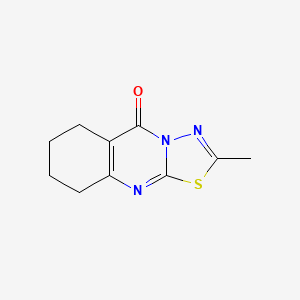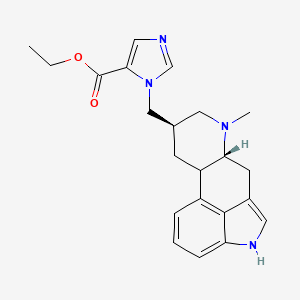
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse pharmacological activities, including dopaminergic, serotonergic, and adrenergic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting from the basic ergoline skeleton. The key steps include:
Formation of the Ergoline Core: This involves the cyclization of a suitable precursor to form the ergoline skeleton.
Functionalization: Introduction of the methyl group at the 6-position and the beta configuration.
Attachment of the Imidazole Ring: This step involves the formation of the imidazole ring and its subsequent attachment to the ergoline core.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act on dopaminergic, serotonergic, or adrenergic receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound with a similar core structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other ergoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
160730-45-0 |
|---|---|
Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)20-10-23-13-26(20)12-14-7-17-16-5-4-6-18-21(16)15(9-24-18)8-19(17)25(2)11-14/h4-6,9-10,13-14,17,19,24H,3,7-8,11-12H2,1-2H3/t14-,17?,19-/m1/s1 |
InChI Key |
GUQZNPVNTASLSK-LJMFKLJISA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Canonical SMILES |
CCOC(=O)C1=CN=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


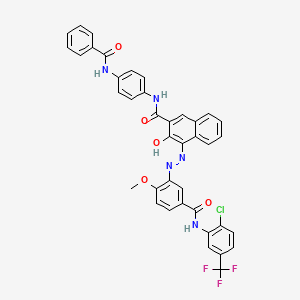
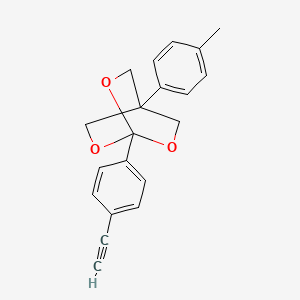
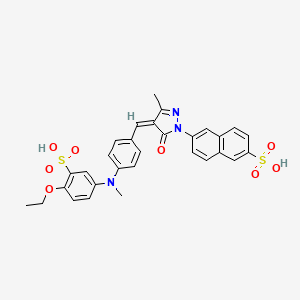
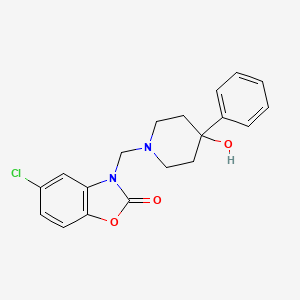
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
